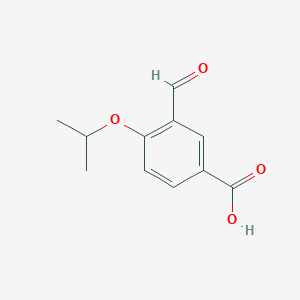

3-Formyl-4-(propan-2-yloxy)benzoic acid

CAS No.:

Cat. No.: VC13613898

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12O4 |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 3-formyl-4-propan-2-yloxybenzoic acid |

| Standard InChI | InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14) |

| Standard InChI Key | PEULTQMQZORNLA-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

-

A formyl group (-CHO) at position 3, which introduces electrophilic reactivity.

-

An isopropoxy group (-OCH(CH)) at position 4, contributing steric bulk and modulating electronic effects.

-

A carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation .

The IUPAC name, 3-formyl-4-propan-2-yloxybenzoic acid, reflects this substitution pattern. The SMILES notation and InChIKey PEULTQMQZORNLA-UHFFFAOYSA-N uniquely define its connectivity and stereochemistry .

Computed Physicochemical Properties

Key properties derived from computational models include:

| Property | Value | Relevance |

|---|---|---|

| XLogP3 | 1.7 | Indicates moderate lipophilicity |

| Topological PSA | 63.6 Ų | Reflects hydrogen-bonding capacity |

| Rotatable Bonds | 4 | Suggests conformational flexibility |

| Hydrogen Bond Donors | 1 | Limited to the carboxylic acid group |

| Hydrogen Bond Acceptors | 4 | Includes carbonyl and ether oxygens |

These properties influence solubility, permeability, and interaction with biological targets, making the compound suitable for drug discovery .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically involves sequential functionalization of the benzoic acid scaffold:

-

Introduction of the Isopropoxy Group:

-

Alkylation of 4-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., KCO in DMF).

-

-

Formylation at Position 3:

A representative reaction sequence is:

Optimization Challenges

-

Regioselectivity: Competing substitution at adjacent positions necessitates careful control of reaction conditions.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the product from byproducts .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s bifunctional reactivity makes it a precursor for:

-

Anticancer Agents: Hybrid molecules incorporating formyl and carboxylate motifs show cytotoxicity in cell assays.

-

Antibacterial Derivatives: Schiff bases derived from this scaffold exhibit moderate activity against S. aureus .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume